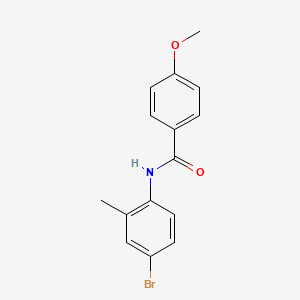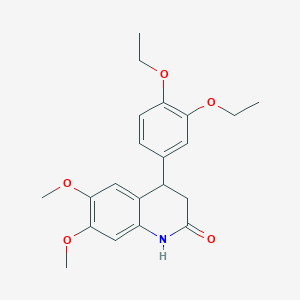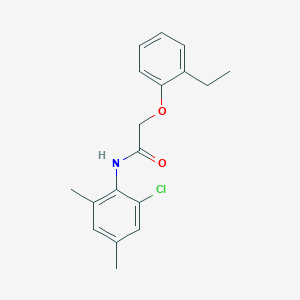![molecular formula C15H20N4O2 B5591815 4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine](/img/structure/B5591815.png)
4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(1-Methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine often involves multi-step reactions that include cyclo condensation, nucleophilic substitution, and other catalytic processes. For example, a related compound, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, was synthesized through a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using SO4^2−/Y2O3 as a catalyst in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated using various spectroscopic techniques, including IR, ^1H and ^13C NMR, and mass spectral studies. These analyses provide insights into the molecular framework and the spatial arrangement of atoms within the compound. For instance, novel derivatives with similar core structures have been characterized to understand their molecular conformations and interactions (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 4-(1-Methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine and its derivatives includes their involvement in various chemical reactions, such as nucleophilic substitutions and cycloadditions. These reactions are pivotal for synthesizing analogs and exploring the compound's chemical landscape. For example, a related study described the net rearrangements under Flash-Vacuum-Pyrolysis (F.V.P) conditions, leading to high-yield production of imidazo(1, 2-a)pyridines (Azimi, Sepehraddin, & Tahazadeh, 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. X-ray diffraction studies, for instance, have been used to determine the crystalline structure of similar compounds, providing valuable information on the compound's solid-state characteristics (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are explored through both theoretical and experimental approaches. For example, derivatives of 4-(1-Methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine have been evaluated for their binding affinities and pharmacological activities, shedding light on their potential therapeutic applications (Trabanco et al., 2007).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
Compounds containing imidazole, piperidine, and isoxazole moieties, similar to the one , are often synthesized and analyzed for their structural properties. For instance, a study focused on the sequence-selective modification of DNA with muta-carcinogenic imidazole derivatives, demonstrating the interaction of these compounds with guanine residues in DNA (Hashimoto & Shudo, 1983). This indicates that compounds with imidazole groups can be used in genetic research, particularly in understanding DNA modifications and interactions.
Metal-Based Chemotherapy
Research into metal-based chemotherapy has seen the synthesis of complexes involving imidazole derivatives, suggesting potential applications in treating tropical diseases (Navarro et al., 2000). These findings point to the potential use of complex molecules like "4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine" in developing novel therapeutic agents.
Receptor Agonism
Piperidine derivatives have been explored for their affinity and agonistic activity toward human histamine receptors, indicating the potential for compounds with piperidine groups to be used in pharmacological studies (Ishikawa et al., 2010). This suggests that the compound could be investigated for its interactions with various biological receptors, contributing to the development of new drugs.
Novel Ligand Concepts
Studies on mixed ligand complexes, incorporating imidazole and related compounds, offer insights into their application in labeling bioactive molecules, which could be relevant for diagnostic and therapeutic purposes (Mundwiler et al., 2004). This underscores the potential utility of such complex molecules in biomedical research, particularly in imaging and targeted therapy.
Eigenschaften
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-2-(3-methyl-1,2-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-9-13(21-17-11)10-14(20)19-6-3-12(4-7-19)15-16-5-8-18(15)2/h5,8-9,12H,3-4,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIOJHKXYSFWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)N2CCC(CC2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5591742.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5591745.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5591760.png)
![methyl 4-[2-cyano-2-(phenylsulfonyl)vinyl]benzoate](/img/structure/B5591762.png)
![2-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5591778.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B5591786.png)
![8-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591791.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5591837.png)